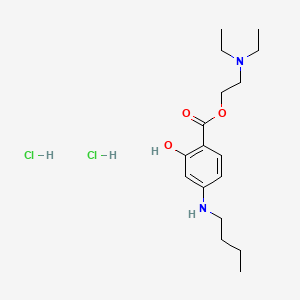
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride is a chemical compound known for its applications in various fields, including medicine and industrial chemistry. It is an ester derivative of benzoic acid and is characterized by its complex structure, which includes both diethylamino and butylamino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride typically involves the esterification of 4-(butylamino)benzoic acid with 2-(diethylamino)ethanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has been explored for its local anesthetic properties and potential use in pain management.
Industry: The compound is used in the formulation of various industrial products, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride involves its interaction with specific molecular targets, such as sodium channels in nerve cells. By blocking these channels, the compound can inhibit nerve signal transmission, leading to its anesthetic effects. The pathways involved include the modulation of ion flow across cell membranes, which is crucial for nerve impulse propagation.
Comparación Con Compuestos Similares
Similar Compounds
Tetracaine: Another ester local anesthetic with similar properties.
Procaine: Known for its use in local anesthesia.
Lidocaine: A widely used amide local anesthetic.
Uniqueness
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of diethylamino and butylamino groups provides a balance of hydrophilic and lipophilic characteristics, enhancing its effectiveness as a local anesthetic.
Propiedades
Número CAS |
102338-94-3 |
|---|---|
Fórmula molecular |
C17H30Cl2N2O3 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride |
InChI |
InChI=1S/C17H28N2O3.2ClH/c1-4-7-10-18-14-8-9-15(16(20)13-14)17(21)22-12-11-19(5-2)6-3;;/h8-9,13,18,20H,4-7,10-12H2,1-3H3;2*1H |
Clave InChI |
DXMKXSIYTJFZLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC(=C(C=C1)C(=O)OCCN(CC)CC)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















